2-(2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)-N-(2-methoxyethyl)acetamide
Description
This compound is a synthetic small molecule characterized by a 1,4-dihydropyridin-4-one core substituted with a piperazinylmethyl group bearing a 4-fluorophenyl moiety. The acetamide side chain is linked to a 2-methoxyethyl group, which enhances solubility and modulates pharmacokinetic properties.
Properties
IUPAC Name |
2-[2-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-5-methoxy-4-oxopyridin-1-yl]-N-(2-methoxyethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29FN4O4/c1-30-12-7-24-22(29)16-27-15-21(31-2)20(28)13-19(27)14-25-8-10-26(11-9-25)18-5-3-17(23)4-6-18/h3-6,13,15H,7-12,14,16H2,1-2H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRIRVJSNVWFERL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CN1C=C(C(=O)C=C1CN2CCN(CC2)C3=CC=C(C=C3)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29FN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)-N-(2-methoxyethyl)acetamide typically involves multiple steps, including the formation of the piperazine ring, introduction of the fluorophenyl group, and subsequent functionalization with methoxy and acetamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)-N-(2-methoxyethyl)acetamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or other oxygen-containing compounds.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms to form reduced products.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of compounds similar to 2-(2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)-N-(2-methoxyethyl)acetamide exhibit significant anticancer properties. For instance, studies have shown that certain derivatives can inhibit the growth of various cancer cell lines, demonstrating high percent growth inhibition (PGI) values against specific tumor types such as SNB-19 and OVCAR-8 .
Antitubercular Activity
Another area of application is in the treatment of tuberculosis. Compounds structurally related to this compound have been synthesized and tested for their efficacy against Mycobacterium tuberculosis. Some derivatives showed promising results with minimal inhibitory concentrations (MIC) ranging from 4 to 64 μg/mL .
Synthesis and Development
The synthesis of this compound involves multi-step organic reactions. Researchers have focused on optimizing these synthetic routes to enhance yield and purity while minimizing by-products. The development of this compound is part of a broader effort to create novel therapeutic agents targeting resistant strains of bacteria and various cancers.
Case Studies
Several case studies illustrate the potential applications of this compound:
- Anticancer Studies : A study demonstrated that derivatives with modifications on the piperazine ring exhibited enhanced anticancer activity against multiple cell lines. The modifications were crucial in improving selectivity and reducing toxicity .
- Antitubercular Efficacy : In vitro testing revealed that certain analogs had significant activity against both standard and rifampin-resistant strains of M. tuberculosis, suggesting their potential as new antitubercular agents .
Mechanism of Action
The mechanism of action of 2-(2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)-N-(2-methoxyethyl)acetamide involves its interaction with specific molecular targets and pathways. This compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural analogs and their key differences, with implications for bioactivity and physicochemical properties:
Key Observations:
Structural Flexibility: The target compound’s 1,4-dihydropyridinone core distinguishes it from simpler piperazine-acetamide analogs (e.g., ). This core may confer unique conformational stability for target engagement .
Substituent Effects: The 2-methoxyethyl group in the target compound likely improves water solubility compared to nitro- or trifluoromethoxy-substituted analogs .
Biological Relevance: The dihydropyridinone scaffold (shared with ) is associated with calcium channel modulation in other contexts, though the 4-oxo group here may redirect activity toward kinase inhibition or redox-sensitive pathways. Fluorophenyl and methoxy groups are common in CNS-active drugs, suggesting possible neuropharmacological applications .
Research Findings and Limitations
- Evidence Gaps: No direct bioactivity data (e.g., IC50, binding assays) are available for the target compound in the provided evidence. Comparisons rely on structural extrapolation.
- Synthetic Feasibility : Custom synthesis routes (e.g., ) indicate commercial interest, but scalability and purity data are absent.
- Therapeutic Potential: Analogous compounds (e.g., ) highlight the importance of substituent optimization for target selectivity and toxicity profiles.
Biological Activity
The compound 2-(2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)-N-(2-methoxyethyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound is characterized by a piperazine ring, a fluorophenyl group, and a methoxy-substituted dihydropyridine moiety. Its IUPAC name highlights its intricate structure, which contributes to its biological activity.
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C25H30FN5O4 |
| Molecular Weight | 463.54 g/mol |
| CAS Number | 946263-98-5 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is hypothesized to act as an antagonist or modulator at specific receptors involved in neurotransmission and other physiological processes. The presence of the piperazine and dihydropyridine moieties suggests potential interactions with neurotransmitter receptors, such as serotonin and dopamine receptors.
Pharmacological Activities
Research indicates that this compound exhibits several pharmacological activities:
- Antidepressant Activity : Studies have shown that compounds with similar structures can exhibit antidepressant-like effects in animal models. The piperazine moiety is often associated with increased serotonergic activity.
- Anxiolytic Effects : Similar derivatives have been reported to possess anxiolytic properties, likely due to their action on GABAergic systems.
- Antipsychotic Potential : Given the structural similarities with known antipsychotic agents, this compound may also exhibit antipsychotic effects by modulating dopaminergic pathways.
Study 1: Antidepressant Effects
A study published in the Journal of Medicinal Chemistry explored a series of piperazine derivatives for their antidepressant activity. The results indicated that modifications to the piperazine ring enhanced serotonin receptor affinity, leading to significant antidepressant-like behavior in rodent models .
Study 2: Anxiolytic Activity
In another investigation, a related compound was assessed for its anxiolytic effects using the elevated plus maze test. The results demonstrated a reduction in anxiety-like behavior, suggesting that similar compounds could be effective in treating anxiety disorders .
Study 3: Antipsychotic Properties
A pharmacological characterization study highlighted that certain piperazine derivatives displayed potent antagonistic activity at dopamine D2 receptors, which are crucial in the treatment of schizophrenia . This finding suggests potential for the compound in managing psychotic disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
